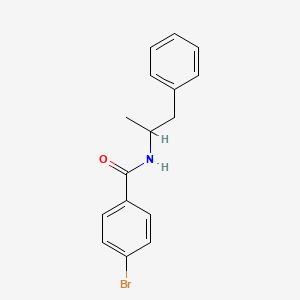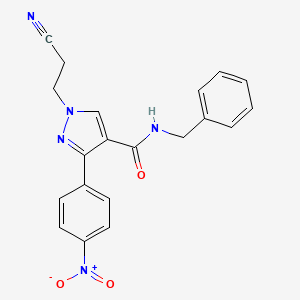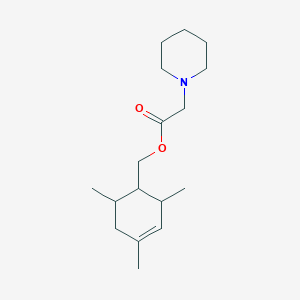![molecular formula C17H17N5O4 B4900403 [8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid is an interesting molecule for study due to its complex structure and potential for varied chemical reactions and properties. While direct studies on this specific compound are scarce, insights can be drawn from research on similar compounds, particularly those involving tetrahydroisoquinoline and isoquinoline derivatives, which share structural similarities.
Synthesis Analysis
The synthesis of complex isoquinoline derivatives often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of tetrahydroisoquinolines can involve acetal-protected cyclohexanone intermediates, which undergo allylation, protection, and cyclization steps (Juma et al., 2009). Similarly, the synthesis of related compounds like cotarnine is achieved through reductive amination, cyclization, and oxidative steps, highlighting the complexity and versatility of synthetic approaches in this chemical domain (Shirasaka et al., 1990).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives reveals insights into their conformation and interaction potential. For instance, the crystal structure analysis of tetrahydroquinolino derivatives demonstrates how molecular conformation is influenced by substituent patterns, with specific arrangements facilitating weak hydrogen bonds and π-π interactions (Yamuna et al., 2010). These structural insights are crucial for understanding the reactivity and binding interactions of the compound.
Chemical Reactions and Properties
Isoquinoline derivatives participate in a variety of chemical reactions, showcasing diverse chemical properties. For example, the reaction of tetrahydroisoquinoline derivatives with acetic anhydride and active methylene compounds leads to products through C–H bond functionalization, illustrating the compound's reactivity and potential for forming new bonds and structures (Yamanaka et al., 1981).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. The preferential crystallization of certain isoquinoline carboxylic acids indicates the existence of conglomerate forms, affecting their resolution and purification (Shiraiwa et al., 2005).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to understanding the behavior of isoquinoline derivatives in chemical syntheses and potential applications. The interaction with organotin(IV) carboxylates, for example, demonstrates the compound's ability to form complex structures with metal ions, which could be leveraged in material science and catalysis (Xiao et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3,4-dihydroquinolin-2-one derivatives, have been found to inhibit p38 map kinase . This enzyme plays a crucial role in cellular responses to stress and inflammation.
Mode of Action
Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives, it may interact with its target enzyme (such as p38 map kinase) and inhibit its activity . This inhibition could lead to changes in cellular signaling pathways, affecting various cellular functions.
Biochemical Pathways
Given the potential inhibition of p38 map kinase, it could impact pathways related to stress response and inflammation . Downstream effects could include reduced inflammatory response and altered cell survival or proliferation.
Pharmacokinetics
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have reasonable bioavailability.
Result of Action
Based on its potential inhibition of p38 map kinase, it could lead to changes in cellular signaling, potentially affecting cell survival, proliferation, and inflammatory response .
Propiedades
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-7-6-10-4-2-3-5-11(10)8-21/h2-5H,6-9H2,1H3,(H,23,24)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOYTKERZONSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)
![N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B4900340.png)
![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)
![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)


![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)
